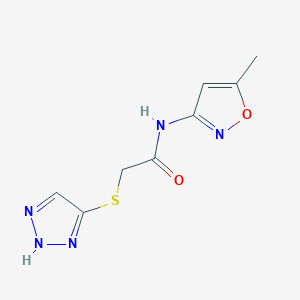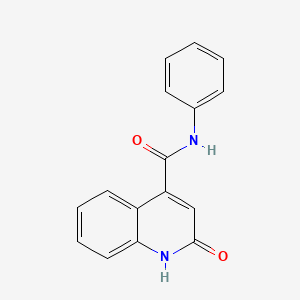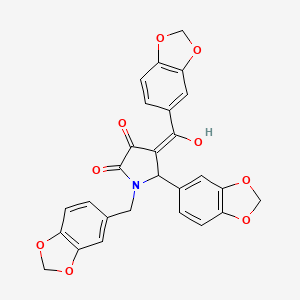![molecular formula C19H13N5 B11048590 7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide: is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Imidazo[1,5-B]pyridazin-3-YL: : This part of the name indicates that the compound contains both an imidazole ring and a pyridazine ring fused together. The “3-YL” signifies the position of the cyano group (CN) on the pyridazine ring.
-
7-Amino: : The amino group (NH₂) is located at the seventh position on the imidazole ring.
Preparation Methods
The synthesis of this compound involves several steps:
-
Condensation: : Start by condensing 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-B]pyridazin-7-amines.
-
Functionalization: : These 7-amines can then react with various electrophiles:
- With acetic anhydride: Forms the corresponding acetylated derivative.
- With phenyl isocyanate: Yields the cyano-substituted compound.
- With para-tolualdehyde: Generates the aldehyde-substituted product.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological molecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anticancer, antiviral).
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Study the signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other imidazo[1,5-B]pyridazin-3-YL derivatives.
Similar Compounds: Explore related compounds, such as imidazo[1,2-B]pyridazines and imidazo[2,1-B]thiazoles.
Properties
Molecular Formula |
C19H13N5 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
7-amino-2,5-diphenylimidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-12-15-11-16-18(14-9-5-2-6-10-14)22-19(21)24(16)23-17(15)13-7-3-1-4-8-13/h1-11H,(H2,21,22) |
InChI Key |
USYVWINRVRSTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=NN3C(=N2)N)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11048507.png)
![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11048524.png)
![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)

![2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone](/img/structure/B11048548.png)

![1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea](/img/structure/B11048563.png)
![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11048582.png)

![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11048609.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
